molecular formula C7H11ClN2 B13192604 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole

4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole

Cat. No.: B13192604
M. Wt: 158.63 g/mol
InChI Key: PIRAATRDZLYSOG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with chloromethyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole typically involves the chloromethylation of 1-ethyl-3-methyl-1H-pyrazole. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyrazoles with various functional groups depending on the nucleophile used.
  • Oxidized derivatives with hydroxyl or carbonyl groups.
  • Reduced derivatives with simplified alkyl chains.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites, thereby altering the biological activity of the target molecules . The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

    4-(Chloromethyl)-1-methyl-3-ethyl-1H-pyrazole: Similar structure but different substitution pattern.

    4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole: Bromine instead of chlorine, affecting reactivity and biological activity.

    4-(Chloromethyl)-1-ethyl-3-isopropyl-1H-pyrazole: Isopropyl group instead of methyl, influencing steric and electronic properties.

Uniqueness: 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-(chloromethyl)-1-ethyl-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-3-10-5-7(4-8)6(2)9-10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRAATRDZLYSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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